N-(3-bromo-4-fluorophenyl)acrylamide

Description

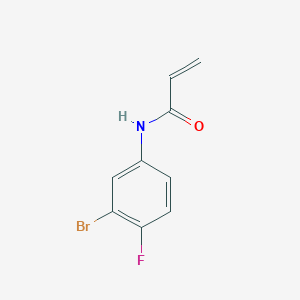

N-(3-Bromo-4-fluorophenyl)acrylamide is a halogenated acrylamide derivative characterized by a bromo group at the 3-position and a fluoro group at the 4-position on the phenyl ring (Fig. 1). This compound belongs to a class of acrylamides studied for their diverse applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and enzyme-modulating activities. Halogen atoms (Br, F) impart electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

Fig. 1. Structure of this compound.

Properties

IUPAC Name |

N-(3-bromo-4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLWZSGYXVKVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-fluorophenyl)acrylamide typically involves the reaction of 3-bromo-4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The acrylamide group can participate in oxidation or reduction reactions under suitable conditions.

Polymerization Reactions:

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed to oxidize the acrylamide group.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the acrylamide group to an amine.

Polymerization Reactions: Radical initiators like azobisisobutyronitrile (AIBN) can be used to initiate polymerization.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

Oxidation and Reduction Reactions: Products with modified acrylamide groups, such as carboxylic acids or amines.

Polymerization Reactions: Polymers with repeating units of this compound.

Scientific Research Applications

N-(3-bromo-4-fluorophenyl)acrylamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

Materials Science: The compound can be polymerized to create materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorophenyl)acrylamide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. In materials science, the acrylamide group allows the compound to undergo polymerization, forming polymers with unique properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)acrylamide (CPAM) :

- Substituents: Bromo (2-position), fluoro (4-position), and dihydroxyphenyl (3,4-position).

- Key Differences : The bromo group at the 2-position (vs. 3-position in the target compound) alters steric hindrance and electronic effects. The catechol (dihydroxyphenyl) moiety in CPAM enhances antioxidant activity via radical scavenging, whereas the target compound lacks this feature .

- Biological Activity : CPAM exhibits antidiabetic (ED50: 1 mg/kg in rats) and antibacterial effects (against Staphylococcus aureus and MRSA), attributed to its halogen and catechol groups .

- (2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide: Substituents: Chloro (3-position), fluoro (4-position), and trimethoxyphenyl. Key Differences: Chloro vs. bromo substitution reduces molecular weight and polarizability.

Functional Group Variations

- N-Benzyl-N-(4-chlorophenyl)acrylamide: Substituents: Benzyl (N-substituent) and chloro (4-position). This compound may serve as a ligand in coordination chemistry due to its amide group .

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide :

Structural and Physicochemical Properties

Crystallography and Conformation

Spectroscopic Data

- N-(4-Bromophenyl)-3-(dimethylamino)acrylamide: IR/NMR: Peaks at 2219 cm⁻¹ (C≡N) and δ 7.0–7.9 ppm (aromatic protons). The dimethylamino group introduces electron-donating effects, shifting NMR signals upfield compared to halogenated analogs .

Biological Activity

N-(3-bromo-4-fluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a pharmaceutical precursor. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine and fluorine substituent on the phenyl ring, which enhances its interaction with biological targets. The general structure can be represented as follows:

This configuration is crucial for its biological activity, influencing its binding affinity to various enzymes and receptors.

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. Such inhibitors are vital in treating non-small cell lung cancer (NSCLC), where aberrant EGFR signaling plays a critical role.

Target Engagement

Research indicates that this compound effectively engages with the EGFR in cellular assays. This engagement is measured using advanced techniques such as NanoBRET (bioluminescence resonance energy transfer), confirming its potential as a therapeutic agent against NSCLC .

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, related acrylamide derivatives have demonstrated efficacy in inhibiting cancer cell proliferation in vitro, with IC50 values often below 10 µM .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

These results indicate moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The presence of halogen substituents like bromine and fluorine significantly influences the compound's biological activity. These groups enhance lipophilicity and improve binding interactions with target proteins. Comparative studies have shown that modifications on the phenyl ring can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Antidiabetic Effects : A related compound, N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM), was tested in streptozotocin-induced diabetic rats. It exhibited a reduction in blood glucose levels by approximately threefold at a dosage of 2.5 mg/kg body weight . This suggests that similar compounds could be explored for their antidiabetic properties.

- Enzyme Inhibition : Research focusing on enzyme inhibitors has shown that acrylamide derivatives can effectively inhibit enzymes linked to metabolic disorders. The mechanism typically involves competitive inhibition, where the compound competes with substrate binding sites on target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.